molecular formula C5H15N2O4P B14861555 (2S)-2-Amino-4-(hydroxy(methyl)phosphoryl)butanoic acid monoammonium salt

(2S)-2-Amino-4-(hydroxy(methyl)phosphoryl)butanoic acid monoammonium salt

Cat. No.: B14861555
M. Wt: 198.16 g/mol
InChI Key: ZBMRKNMTMPPMMK-WCCKRBBISA-N
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Description

Glufosinate-P-ammonium is a synthetic organophosphate herbicide used to control a wide range of weeds and grasses. It is highly soluble in water and volatile, with a low risk of leaching into groundwater. This compound is non-persistent in soils but may persist in aquatic systems. It is moderately toxic to mammals and considered a neurotoxin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glufosinate-P-ammonium can be synthesized through several methods. One common method involves the reaction of methyl phosphorus dichloride with alcohol to prepare a methyl phosphonate compound. This compound then reacts with acrolein to form a methyl propionaldehyde phosphonate compound. The latter undergoes a Bucherer-Bergs ring-closure reaction to produce a hydantoin derivative, which is subsequently hydrolyzed to yield glufosinate-P-ammonium .

Industrial Production Methods: Industrial production of glufosinate-P-ammonium often involves the use of protease hydrolysis of bialaphos to generate L-glufosinate. Alternatively, deacetylase, aminoacylase, or amidase can be used to split D, L-glufosinate to prepare L-glufosinate-ammonium .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action of glufosinate-P-ammonium is the inhibition of the enzyme glutamine synthetase. This enzyme catalyzes the synthesis of glutamine from glutamate and ammonia, playing a central role in plant nitrogen metabolism. Inhibition of this enzyme leads to the accumulation of ammonia, which disrupts cellular processes and ultimately causes plant death . Additionally, glufosinate-P-ammonium induces the formation of reactive oxygen species, leading to lipid peroxidation and membrane destruction .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to glufosinate-P-ammonium include glyphosate, paraquat, and diquat. These compounds are also used as herbicides and share some common mechanisms of action, such as the inhibition of key enzymes in plant metabolism .

Uniqueness: What sets glufosinate-P-ammonium apart from these similar compounds is its specific inhibition of glutamine synthetase, a unique mode of action among broad-spectrum herbicides. This makes it an effective alternative in integrated weed management programs, especially in cases where resistance to other herbicides has developed .

Properties

Molecular Formula

C5H15N2O4P

Molecular Weight

198.16 g/mol

IUPAC Name

(2S)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid;azane

InChI

InChI=1S/C5H12NO4P.H3N/c1-11(9,10)3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8)(H,9,10);1H3/t4-;/m0./s1

InChI Key

ZBMRKNMTMPPMMK-WCCKRBBISA-N

Isomeric SMILES

CP(=O)(CC[C@@H](C(=O)O)N)O.N

Canonical SMILES

CP(=O)(CCC(C(=O)O)N)O.N

Origin of Product

United States

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